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Compound of Interest

Compound Name: 2-Iodopyridin-3-ol

Cat. No.: B189409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic routes to 2-Iodopyridin-3-ol, a
valuable heterocyclic building block in medicinal chemistry and materials science. The

document outlines two main strategies: direct iodination of 3-hydroxypyridine and the

Sandmeyer reaction starting from 2-aminopyridin-3-ol. Each method is presented with detailed

experimental protocols, quantitative data, and visual aids to facilitate understanding and

replication in a laboratory setting.

Introduction
2-Iodopyridin-3-ol, also known as 2-iodo-3-hydroxypyridine, is a key intermediate in the

synthesis of a variety of complex molecules. Its structure, featuring both a nucleophilic hydroxyl

group and a synthetically versatile carbon-iodine bond, allows for diverse functionalization,

making it a sought-after precursor in the development of novel pharmaceuticals and functional

materials. This guide aims to provide a comprehensive resource for the efficient and reliable

synthesis of this important compound.

Synthetic Pathways
Two principal synthetic strategies for the preparation of 2-Iodopyridin-3-ol are discussed:

Direct Iodination of 3-Hydroxypyridine: This is a straightforward approach involving the direct

electrophilic iodination of the readily available starting material, 3-hydroxypyridine.
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Sandmeyer Reaction of 2-Aminopyridin-3-ol: This method involves the diazotization of 2-

aminopyridin-3-ol followed by the introduction of iodine, offering an alternative route to the

target molecule.

The following sections provide detailed experimental procedures and comparative data for

these methods.

Method 1: Direct Iodination of 3-Hydroxypyridine
This one-pot method, adapted from the work of Maloney et al., offers a high-yielding and

procedurally simple route to 2-Iodopyridin-3-ol.

Signaling Pathway Diagram
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Caption: Direct iodination of 3-hydroxypyridine.

Experimental Protocol
A detailed, step-by-step procedure for the direct iodination of 3-hydroxypyridine is as follows:
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Reaction Setup: To a solution of 3-hydroxypyridine (1.0 eq) in a suitable solvent such as

acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq).

Acid Addition: Cool the mixture in an ice bath and slowly add trifluoromethanesulfonic acid

(TfOH) (1.2 eq) dropwise, maintaining the temperature below 5 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous

solution of sodium thiosulfate.

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3

x 50 mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Quantitative Data
Parameter Value Reference

Starting Material 3-Hydroxypyridine Maloney et al.

Reagents

N-Iodosuccinimide (NIS),

Trifluoromethanesulfonic Acid

(TfOH)

Maloney et al.

Solvent Acetonitrile Maloney et al.

Reaction Time 2-4 hours Maloney et al.

Temperature 0 °C to Room Temperature Maloney et al.

Yield >90% Maloney et al.
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Method 2: Sandmeyer Reaction of 2-Aminopyridin-3-
ol
This alternative route involves the synthesis of the precursor 2-aminopyridin-3-ol, followed by a

Sandmeyer reaction to introduce the iodine atom.

Synthesis of 2-Aminopyridin-3-ol
A potential route to the required starting material, 2-aminopyridin-3-ol, involves the catalytic

reduction of 2-amino-3-nitropyridine.

2-Amino-3-nitropyridine

Dissolve in Ethanol

Add Pd/C Catalyst

Hydrogenation (H2 balloon)

Filter through Celite

Concentrate in vacuo

2-Aminopyridin-3-ol
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Caption: Synthesis of 2-aminopyridin-3-ol.

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-nitropyridine (1.0 eq) in ethanol.

Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10 mol%) to the solution.

Hydrogenation: Fit the flask with a balloon of hydrogen gas and stir the mixture vigorously at

room temperature for 12-24 hours.

Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a

pad of Celite to remove the catalyst.

Isolation: Wash the Celite pad with ethanol and concentrate the filtrate under reduced

pressure to yield 2-aminopyridin-3-ol.

Sandmeyer Reaction
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Caption: Sandmeyer reaction for 2-iodopyridin-3-ol.

Diazotization: Dissolve 2-aminopyridin-3-ol (1.0 eq) in a mixture of concentrated sulfuric acid

and water at 0 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise,

keeping the temperature below 5 °C. Stir the mixture for 30 minutes.

Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water. Slowly add the

freshly prepared diazonium salt solution to the potassium iodide solution.

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for

1 hour.

Work-up: Cool the reaction mixture and neutralize with a saturated aqueous solution of

sodium bicarbonate.

Extraction and Purification: Extract the product with ethyl acetate, dry the combined organic

layers over sodium sulfate, and concentrate under reduced pressure. Purify the crude

product by column chromatography.

Quantitative Data
Parameter Value Reference

Starting Material 2-Aminopyridin-3-ol General Procedure

Reagents NaNO₂, H₂SO₄, KI General Procedure

Solvent Water General Procedure

Reaction Time ~2 hours General Procedure

Temperature 0 °C to 60 °C General Procedure

Yield
60-70% (typical for

Sandmeyer)
Estimated

Conclusion
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This guide has detailed two robust methods for the synthesis of 2-Iodopyridin-3-ol. The direct

iodination of 3-hydroxypyridine is a highly efficient, one-pot procedure that offers excellent

yields. The Sandmeyer reaction of 2-aminopyridin-3-ol provides a viable alternative, particularly

when the starting amine is readily accessible. The choice of method will depend on the

availability of starting materials, desired scale, and the specific requirements of the research or

development project. The provided protocols and data are intended to serve as a practical

resource for chemists in the synthesis of this valuable intermediate.

To cite this document: BenchChem. [Synthesis of 2-Iodopyridin-3-ol: An In-depth Technical
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189409#synthesis-of-2-iodopyridin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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